molecular formula C12H11NO3 B588623 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one CAS No. 144259-19-8

7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one

Cat. No. B588623
CAS RN: 144259-19-8
M. Wt: 217.224
InChI Key: BFWPNKNQYURWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one is a molecule that has recently gained attention in scientific research due to its potential therapeutic applications. This molecule has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cancer cell growth and inflammation. This molecule has also been found to modulate certain signaling pathways involved in neuroprotection.
Biochemical and Physiological Effects
7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this molecule has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one has been found to have anti-bacterial properties, making it a potential candidate for the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

One advantage of using 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, this molecule has been found to be relatively stable, making it easier to handle and store. However, one limitation of using this molecule in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one. One area of research is in the development of more efficient synthesis methods that can yield higher purity and yield of the final product. Additionally, further research is needed to fully understand the mechanism of action of this molecule, which will help to inform its potential therapeutic applications. Finally, more research is needed to explore the potential of 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one in the treatment of specific diseases, such as cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

The synthesis of 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one involves a multi-step process that begins with the reaction of 2-acetylfuran with ethylamine to yield 2-ethylamino-3-acetylfuran. This intermediate is then reacted with indole-3-carboxaldehyde to form 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one. This synthesis method has been optimized to yield high purity and high yields of the final product.

Scientific Research Applications

7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one has been found to have a range of potential therapeutic applications. One area of research is in the treatment of cancer, as this molecule has been found to inhibit the growth of cancer cells in vitro. Additionally, 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. This molecule has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

7-ethoxy-1,4-dihydrofuro[3,4-b]indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-7-3-4-10-8(5-7)9-6-16-12(14)11(9)13-10/h3-5,13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWPNKNQYURWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C2COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one

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